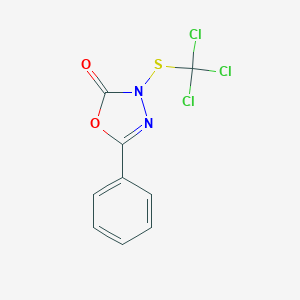

N'-羟基-3-甲基苯甲酰亚胺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Hydroxy-3-methylbenzenecarboximidamide (HMBCI) is an organic compound that is an important component of many pharmaceuticals and industrial chemicals. HMBCI is a member of the benzenecarboximidamide family and is used as a building block for many different types of chemical compounds. HMBCI is a versatile compound that can be used in a variety of applications, including synthesis of pharmaceuticals, industrial chemicals, and other compounds.

科学研究应用

生物活性化合物的合成

研究人员已经从取代的羟基苯中合成了各种生物活性化合物,这些化合物表现出显着的抗炎活性,且溃疡生成活性低于标准药物。这表明在开发新的抗炎剂方面具有潜在的应用 (Khanum et al., 2008).

化学反应机理

研究表明,在离子液体中,在 N-羟基酰亚胺存在下,烷基芳烃用氧气氧化成氢过氧化物时,有机溶剂可以用离子液体代替。这不仅提供了对反应机理的见解,还表明了在绿色化学和环境友好型溶剂中的应用 (Dobras & Orlińska, 2018).

氧化反应的催化体系

已经开发出一种将 N-羟基邻苯二甲酰亚胺 (NHPI) 与 Co(acac)(n) 相结合的新型催化体系,用于烷烃与分子氧的氧化。该体系在温和条件下对环烷烃和烷基苯的需氧氧化很有效,导致形成环烷酮、二羧酸和酮。这项工作突出了开发新的氧化反应催化体系的潜力,这在有机合成中至关重要 (Ishii et al., 1996).

生物活性和相互作用

由 N'-取代的苯甲酰肼和磺酰肼衍生物(包括结构类似于 N'-羟基-3-甲基苯甲酰亚胺酰胺的衍生物)合成的席夫碱化合物已被研究其抗菌、抗氧化、细胞毒性、酶促活性和与 DNA 的相互作用。此类化合物在这些领域表现出显着的活性,表明它们在药物应用中作为生物活性分子的潜力 (Sirajuddin et al., 2013).

安全和危害

作用机制

Mode of Action

The mode of action of oximes, such as 3-Methylbenzamide oxime, generally involves the reaction of the oxime with aldehydes or ketones . The oxygen in the oxime can act as a nucleophile, but this is a dead-end process that results in the reversible formation of a hemiketal. The nitrogen in the oxime, on the other hand, forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

Oximes are known to interact with aldehydes and ketones, which are involved in various biochemical pathways .

Pharmacokinetics

It’s known that the compound has a molecular weight of 15018 , which could influence its pharmacokinetic properties.

Result of Action

The formation of oximes from the reaction with aldehydes or ketones could potentially influence various cellular processes .

生化分析

Biochemical Properties

It is known that oximes, a class of compounds to which N’-Hydroxy-3-methylbenzenecarboximidamide belongs, can participate in various biochemical reactions . They can act as nucleophiles, reacting with electrophiles in biochemical systems

Molecular Mechanism

It is known that oximes can participate in various chemical reactions, including the Beckmann rearrangement

属性

| { "Design of the Synthesis Pathway": "The synthesis of N-Hydroxy-3-methylbenzenecarboximidamide can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by further reactions to produce the final product.", "Starting Materials": [ "3-methylbenzamide", "hydroxylamine hydrochloride", "sodium hydroxide", "carbon tetrachloride", "sulfuric acid", "sodium nitrite", "acetic acid", "ammonium chloride" ], "Reaction": [ "Step 1: Conversion of 3-methylbenzamide to 3-methylbenzenesulfonyl chloride by refluxing with carbon tetrachloride and sulfuric acid.", "Step 2: Conversion of 3-methylbenzenesulfonyl chloride to 3-methylbenzenediazonium chloride by reaction with sodium nitrite and hydrochloric acid.", "Step 3: Conversion of 3-methylbenzenediazonium chloride to N-hydroxy-3-methylbenzenecarboximidamide by reaction with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid.", "Step 4: Purification of the product by recrystallization from hot water and drying." ] } | |

CAS 编号 |

40067-82-1 |

分子式 |

C8H10N2O |

分子量 |

150.18 g/mol |

IUPAC 名称 |

N'-hydroxy-3-methylbenzenecarboximidamide |

InChI |

InChI=1S/C8H10N2O/c1-6-3-2-4-7(5-6)8(9)10-11/h2-5,11H,1H3,(H2,9,10) |

InChI 键 |

KJMNPGUHEUTHMR-UHFFFAOYSA-N |

手性 SMILES |

CC1=CC(=CC=C1)/C(=N\O)/N |

SMILES |

CC1=CC(=CC=C1)C(=NO)N |

规范 SMILES |

CC1=CC(=CC=C1)C(=NO)N |

Pictograms |

Irritant |

同义词 |

m-Tolylamideoxime |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

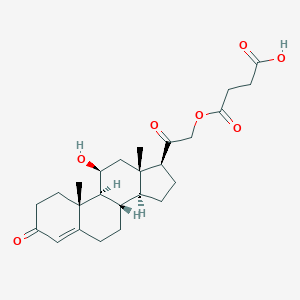

![(7,9a-dihydroxy-9-methyl-3-methylidene-2-oxospiro[3a,4,5,6a,7,9b-hexahydroazuleno[4,5-b]furan-6,2'-oxirane]-4-yl) (Z)-2-methylbut-2-enoate](/img/structure/B155330.png)